molecular formula C10H22N2O2 B13499073 tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate

tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate

Cat. No.: B13499073
M. Wt: 202.29 g/mol
InChI Key: MBCAFJQERPIODX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 2-methyl-2-(methylamino)propyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved may include covalent modification of active sites or non-covalent interactions with protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its tert-butyl group provides steric hindrance, influencing its behavior in chemical reactions and interactions with biological molecules .

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)11-6/h11H,7H2,1-6H3,(H,12,13)

InChI Key

MBCAFJQERPIODX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)NC

Origin of Product

United States

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